Methyl 4-chloro-2-methylquinoline-3-carboxylate
Description
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative characterized by a chlorine substituent at position 4, a methyl group at position 2, and a methyl ester at position 2. The structural features of this compound, such as the electron-withdrawing chlorine atom and the ester group, influence its reactivity, solubility, and biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-7-10(12(15)16-2)11(13)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 |
InChI Key |
ISRJCWLLGCDNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Magnesium Alkoxide-Mediated Cyclization
A patented method for synthesizing structurally analogous quinoline esters employs magnesium alkoxide as a cyclizing agent. For methyl 4-chloro-2-methylquinoline-3-carboxylate, this approach could involve reacting a precursor such as 2-amino-5-chlorobenzoic acid methyl ester with a β-ketoester derivative (e.g., methyl acetoacetate) in the presence of magnesium methoxide. The reaction proceeds via nucleophilic attack of the amine on the keto group, followed by cyclodehydration. Key parameters include:
-
Temperature : Reflux conditions (383–403 K) to drive cyclization.
-
Base : Magnesium methoxide (10 mol%) to deprotonate intermediates and facilitate ring closure.
This method achieves yields of 65–72% for related quinoline esters, with the magnesium ion stabilizing transition states during cyclization.
Chlorination Techniques for Position-Specific Substitution
Phosphorus Oxychloride (POCl₃) as a Chlorinating Agent
Chlorination at the 4-position is critical for target compound synthesis. A protocol adapted from PMC studies involves treating methyl 2-methylquinoline-3-carboxylate with POCl₃ under controlled conditions:
-
Workup : Quenching with sodium bicarbonate to neutralize excess POCl₃, followed by recrystallization from ethanol.
This method yields 60–70% of chlorinated product, with regioselectivity governed by the electron-withdrawing ester group at position 3.
Esterification and Protecting Group Strategies
Direct Esterification of Carboxylic Acid Precursors
For intermediates bearing a carboxylic acid group at position 3, esterification with methanol can be achieved using:
Notably, this step is often performed early in synthetic routes to avoid side reactions during subsequent chlorination.
One-Pot Synthesis Optimization
Integrated Cyclization-Chlorination-Esterification
A streamlined one-pot approach combines cyclocondensation, chlorination, and esterification in a single reactor. For example:
-
Cyclocondensation : 2-Amino-5-chlorobenzoic acid and methyl acetoacetate react in ethanol at 343 K with iodine (1 mol%).
-
In Situ Chlorination : Addition of POCl₃ (1.2 equiv.) at 353 K for 6 hours.
Key Advantages :
-
Reduced purification steps.
-
Overall yield improvement to 55–60%.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Conditions Across Methods
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
During quinoline formation, undesired pathways may yield 2-methylquinolin-4-ol derivatives if dehydration is incomplete. Using anhydrous solvents and magnesium alkoxide minimizes this by accelerating water removal.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Biological Applications
Methyl 4-chloro-2-methylquinoline-3-carboxylate has demonstrated significant biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). For instance, certain derivatives have recorded IC50 values much lower than that of cisplatin, indicating their potential as effective anticancer agents .
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
- Anti-inflammatory and Antioxidant Effects : Preliminary studies indicate that it may also function as an anti-inflammatory and antioxidant agent, broadening its therapeutic implications .
Analytical Applications
In analytical chemistry, this compound serves as:
- Reference Standard : It is used in high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) for the quantification of other compounds due to its stable nature and defined properties .
- Fluorescent Probe : The compound's ability to interact with biological macromolecules makes it suitable for use as a fluorescent probe in biological assays, aiding in the study of enzyme inhibition and other biological processes.
Industrial Applications
This compound finds applications in various industrial sectors:
- Dyes and Agrochemicals : Its derivatives are utilized in the production of dyes and agrochemicals, contributing to agricultural productivity .
- Corrosion Inhibitors : The compound's chemical properties allow it to be effective as a corrosion inhibitor in metal protection applications.
Case Study 1: Antitumor Activity Assessment
A study evaluated several derivatives of this compound against human cancer cell lines. Compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics like cisplatin. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3h | A549 | 1.53 |
| 3k | HT29 | 0.77 |
| Cisplatin | A549 | >10 |
This indicates the potential for these derivatives to serve as lead compounds in drug development .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties of Selected Quinoline Derivatives
Research Findings and Challenges
- Crystallographic Insights : X-ray crystallography (using SHELX software) reveals that bulky substituents like phenyl or CF₃ induce steric hindrance, altering molecular packing and melting points .
- Synthetic Limitations: Competitive N- vs. O-methylation in quinoline derivatives complicates reaction optimization. Prolonged heating (8 hours) with NaH minimizes N-methylation byproducts but increases energy costs .
Biological Activity
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its potential applications in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. Research indicates that certain structural modifications enhance their efficacy against various cancer cell lines.
Key Findings
- In Vitro Studies : The compound was tested against human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The results demonstrated significant inhibitory effects on cell viability.
- IC50 Values : Compounds derived from this class exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating superior potency. For instance, specific derivatives showed IC50 values as low as 0.77 μM against HT29 cells, markedly better than cisplatin's performance in similar assays .
Structure-Activity Relationship (SAR)
The presence of methoxy groups at specific positions on the phenyl ring significantly influenced the antitumor activity. Compounds with methoxy substituents at both meta and para positions demonstrated enhanced inhibitory effects, suggesting that careful structural modifications can optimize therapeutic efficacy .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for its antimicrobial effects, particularly against resistant strains of bacteria.
Key Findings
- Activity Against MRSA : Studies have shown that quinoline derivatives exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings. The compound's ability to inhibit biofilm formation further enhances its therapeutic potential .
- Synergistic Effects : When combined with existing antibiotics, these compounds may enhance the efficacy against resistant bacterial strains, providing a dual-action approach to treatment .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Methyl 4-chloro-2-methylquinoline-3-carboxylate, and how do reaction parameters influence yield?
- Methodology : Multi-step organic synthesis typically involves cyclization of precursors (e.g., substituted anilines or keto-esters) under acid or base catalysis. For example, using Friedländer or Pfitzinger reactions with chloro-substituted intermediates. Key parameters include temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst choice (e.g., p-TsOH) .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%). Adjusting stoichiometry of chlorinating agents (e.g., POCl₃) minimizes byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, chloro at C4) .
- X-ray Diffraction : Single-crystal analysis (SHELX-refined) resolves absolute configuration .
- HPLC-MS : Quantifies purity and detects hydrolyzed/dehalogenated byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
- Methodology : Refine SHELX-generated structures with WinGX , visualizing hydrogen bonds (e.g., C=O⋯H–C) and π-stacking using ORTEP-3 . Graph-set analysis identifies recurring H-bond motifs (e.g., R₂²(8) patterns) influencing crystal packing .
- Case Study : Disordered chloro/methyl groups in low-resolution data are resolved via TWINABS scaling and Hirshfeld surface analysis .
Q. What computational strategies predict bioactivity and target binding affinities?
- Approach : Perform molecular docking (AutoDock Vina) against enzyme targets (e.g., kinases), using DFT-optimized geometries. Validate with MD simulations (AMBER) to assess binding stability .
- Example : Docking into cytochrome P450’s active site predicts metabolic stability, guided by electrostatic potential maps .
Q. How do substituent variations at C2/C4 affect reactivity and bioactivity?
- SAR Insights :
Q. How to reconcile discrepancies between DFT-calculated and experimental bond lengths?
- Resolution : Compare X-H bond lengths (e.g., C–Cl) from high-resolution (<1.0 Å) datasets with B3LYP/6-311+G(d,p) calculations. Adjust for crystal-packing forces using Mercury’s “Geometry Analysis” .
Data Contradiction & Mechanistic Analysis
Q. How to resolve stability contradictions under varying pH/solvent conditions?
- Experimental Design :
Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) with HPLC monitoring.
Identify degradation products (e.g., ester hydrolysis) via LC-MS/MS .
Correlate with crystallographic Acidic conditions destabilize H-bond networks observed in PXRD .
Q. What integrated approaches validate inhibition mechanisms?
- Combined Workflow :
Enzyme Kinetics : Measure IC₅₀ values (fluorescence assays) .
Crystallography : Co-crystallize with target protein (e.g., HIV-1 protease) to visualize binding modes .
QTAIM Analysis : Quantify interaction energies (e.g., halogen bonds) using Multiwfn .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
